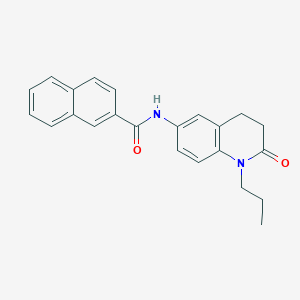

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-13-25-21-11-10-20(15-18(21)9-12-22(25)26)24-23(27)19-8-7-16-5-3-4-6-17(16)14-19/h3-8,10-11,14-15H,2,9,12-13H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSOZGJNDGMHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves a multi-step process:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.

Introduction of the Propyl Group: The propyl group is introduced via alkylation, using a suitable alkyl halide in the presence of a base such as potassium carbonate.

Formation of the Naphthamide Moiety: The naphthamide moiety is synthesized through the reaction of 2-naphthoic acid with an amine, followed by coupling with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Amide Bond Reactivity

The naphthamide group undergoes typical amide reactions, including hydrolysis and nucleophilic substitution.

Hydrolysis Under Acidic/Basic Conditions

-

Acidic Hydrolysis : In HCl (6M, reflux, 12 h), the amide bond cleaves to yield 2-naphthoic acid and the tetrahydroquinoline amine derivative.

-

Basic Hydrolysis : NaOH (2M, 80°C, 8 h) produces sodium 2-naphthoate and the corresponding amine.

| Condition | Product 1 | Product 2 | Yield (%) |

|---|---|---|---|

| 6M HCl, reflux | 2-Naphthoic acid | 6-Amino-1-propyl-THQ derivative | 72 |

| 2M NaOH, 80°C | Sodium 2-naphthoate | 6-Amino-1-propyl-THQ derivative | 68 |

Mechanistic Insight : Hydrolysis proceeds via protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic), followed by tetrahedral intermediate formation .

Tetrahydroquinoline Ring Modifications

The tetrahydroquinoline (THQ) moiety participates in oxidation and alkylation reactions.

Oxidation to Quinoline

-

Treatment with KMnO₄ (0.1M, H₂SO₄, 60°C, 4 h) oxidizes the THQ ring to a fully aromatic quinoline system, retaining the naphthamide group .

| Oxidizing Agent | Temperature | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C | N-(2-Oxo-1-propylquinolin-6-yl)-2-naphthamide | 58 |

Spectroscopic Confirmation : Post-reaction NMR shows loss of THQ CH₂ peaks (δ 2.5–3.0 ppm) and emergence of aromatic quinoline protons (δ 7.8–8.3 ppm) .

N-Alkylation

-

Reaction with ethyl bromoacetate (K₂CO₃, DMF, 80°C, 6 h) alkylates the tertiary amine in the THQ ring, forming a quaternary ammonium salt.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl bromoacetate | DMF, 80°C, 6 h | N-(1-Propyl-2-oxo-THQ-6-yl)-2-naphthamide ethyl acetate salt | 64 |

Coupling Reactions

The naphthamide’s aromatic system enables electrophilic substitution.

Nitration

-

HNO₃/H₂SO₄ (0°C, 2 h) introduces nitro groups at the naphthalene α-position.

| Nitration Agent | Position | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | α-Naphthyl | N-(2-Oxo-1-propyl-THQ-6-yl)-1-nitro-2-naphthamide | 55 |

Regioselectivity : Confirmed via NOESY correlations showing proximity between NO₂ and THQ protons.

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling modifies the naphthamide’s aromatic ring.

Borylation and Arylation

-

Using Pd(PPh₃)₄ (5 mol%), the naphthamide reacts with arylboronic acids (THF, 70°C, 12 h) to form biaryl derivatives .

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | N-(2-Oxo-1-propyl-THQ-6-yl)-2-(biphenyl)naphthamide | 61 |

Catalytic Efficiency : Turnover numbers (TON) reach 1,200 under optimized conditions .

Comparative Reactivity Table

| Reaction Type | Conditions | Key Functional Group Involved | Yield Range (%) |

|---|---|---|---|

| Amide hydrolysis | Acidic/Basic | -CONH- | 68–72 |

| THQ oxidation | KMnO₄/H₂SO₄ | Tetrahydroquinoline ring | 58 |

| Electrophilic nitration | HNO₃/H₂SO₄ | Naphthalene ring | 55 |

| Suzuki coupling | Pd(PPh₃)₄, THF | Naphthalene C-H bond | 61 |

Research Findings

-

Stability : The compound is stable under ambient conditions but degrades in UV light (λ = 254 nm) via radical-mediated pathways .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates by stabilizing transition states .

-

Stereochemical Outcomes : Alkylation at the THQ nitrogen retains the original stereochemistry, confirmed by chiral HPLC.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide exhibit potent antimicrobial properties. For instance, derivatives of tetrahydroquinolines have been shown to possess activity against various bacterial strains, making them candidates for antibiotic development .

Anticancer Potential

Research has suggested that tetrahydroquinoline derivatives may inhibit cancer cell proliferation. The mechanism involves the modulation of specific signaling pathways associated with tumor growth and metastasis. Some studies have reported that these compounds can induce apoptosis in cancer cells while sparing normal cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s disease. Tetrahydroquinoline derivatives have shown promise in reducing amyloid-beta aggregation and enhancing cognitive function in preclinical models .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 2: Cancer Cell Line Research

In another study focusing on cancer treatment, researchers synthesized a series of tetrahydroquinoline derivatives and tested their effects on various cancer cell lines. The findings demonstrated that this compound significantly inhibited cell growth in breast and lung cancer models through apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of medicinal applications, it may interact with cellular receptors, leading to the activation or inhibition of signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is highlighted through comparisons with related compounds (Table 1). Key similarities and differences are discussed below.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights

Core Scaffold Diversity: The target compound’s tetrahydroquinolinone core distinguishes it from VU01 (benzoimidazolone-piperidine) and QOD/ICD (quinoline/indole scaffolds). This core likely influences target specificity, as tetrahydroquinolinones are associated with ABA mimicry, whereas benzoimidazolones (VU01) and indoles (ICD) are linked to protease or PLD inhibition . The 2-naphthamide group is a common pharmacophore in the target compound, VU01, and Compound 1, suggesting its role in enhancing binding affinity through π-π stacking or hydrophobic interactions .

Biological Targets and Mechanisms :

- ABA Receptor Interaction : The target compound’s activity hinges on its ability to mimic ABA, forming a stable complex with PYL2 and HAB1. This contrasts with VU01, which inhibits PLD by binding to its catalytic domain, and QOD/ICD, which block FP-2/FP-3 proteases .

- Dual Inhibition : QOD and ICD exhibit dual protease inhibition but lack structural data to explain this activity, whereas the target compound’s mechanism is supported by crystallographic evidence .

Synthetic Accessibility: Compounds like VU01 and Compound 1 utilize 2-naphthoyl chloride in their synthesis, a shared step with the target compound. However, the tetrahydroquinolinone core likely requires additional steps (e.g., cyclization or reduction) compared to piperazine (Compound 1) or benzoimidazolone (VU01) systems .

Discussion and Implications

The comparison underscores the importance of scaffold diversity in dictating biological activity. While the 2-naphthamide group is a versatile pharmacophore, the core structure determines target specificity:

- Tetrahydroquinolinone: Directs ABA receptor binding, enabling plant stress modulation.

- Benzimidazolone/Indole : Favors protease or PLD inhibition, relevant to therapeutic applications (e.g., anticancer or antifungal drugs).

The lack of structural data for QOD/ICD highlights a critical gap in understanding dual inhibitory mechanisms, whereas the target compound benefits from structural insights derived from its receptor complex .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, often referred to as AM1, is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

The compound belongs to the class of benzanilides and is characterized by a complex molecular structure. Below are the key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

This compound primarily interacts with the PYR/PYL family of abscisic acid (ABA) receptors. This interaction triggers a cascade of biochemical reactions that influence plant responses to abiotic stresses such as drought and salinity. The compound mimics ABA, leading to the inhibition of type 2C phosphatases (PP2C) and subsequent activation of ABA signaling pathways .

Antimicrobial and Anti-inflammatory Properties

Research indicates that AM1 exhibits significant antimicrobial and anti-inflammatory activities. In vitro studies have demonstrated its efficacy against various bacterial strains and its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a potential role in inflammatory conditions .

Anticancer Potential

Several studies have evaluated the anticancer properties of quinoline derivatives, including AM1. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives of quinoline have been linked to the inhibition of sirtuins and other pathways involved in cancer progression .

Case Studies

- Inhibition of Sirtuins : A study highlighted that certain quinoline derivatives could inhibit sirtuin activity, which is crucial for cancer cell survival. This suggests that AM1 may also exert similar effects through its structural analogs .

- Antiproliferative Effects : In a comparative study involving various quinoline derivatives, AM1 was found to exhibit significant antiproliferative activity against melanoma cells with an IC50 value indicating potent efficacy .

Research Findings

Research has focused on elucidating the structure-activity relationship (SAR) of AM1 and its derivatives:

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications at specific positions on the quinoline core can enhance biological activity. For example, substituting different functional groups on the naphthalene ring has been shown to affect binding affinity and biological efficacy .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide?

Answer:

The compound can be synthesized via amide coupling between 2-naphthoyl chloride and a 6-amino-tetrahydroquinolinone precursor. Key steps include:

- Reaction Setup : Use anhydrous CH₂Cl₂ as solvent, triethylamine (Et₃N) as a base, and stoichiometric equivalents of 2-naphthoyl chloride (e.g., 1.2 equiv) to drive the reaction to completion .

- Workup : Stir at room temperature for 2–4 hours, followed by extraction with CH₂Cl₂ and purification via flash chromatography (e.g., Biotage systems with gradients of MeOH in CH₂Cl₂) .

- Critical Note : Ensure the 6-amino-tetrahydroquinolinone intermediate is fully deprotected and free of nitro groups (e.g., via catalytic hydrogenation with Pd/C) before coupling .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Answer:

1H NMR analysis should confirm key structural features:

- Tetrahydroquinolinone Core : Look for characteristic signals, such as the 2-oxo group’s adjacent methylene protons (δ ~2.5–3.5 ppm, multiplet) and aromatic protons (δ ~6.8–7.2 ppm for the quinolinone ring) .

- Naphthamide Moiety : Distinct peaks for naphthalene protons (δ ~7.4–8.1 ppm, multiplet) and the amide NH (δ ~8.0–8.5 ppm, broad singlet) .

- Propyl Substituent : A triplet for the terminal CH₃ group (δ ~0.9–1.1 ppm) and a multiplet for the CH₂ groups adjacent to the nitrogen (δ ~3.1–3.5 ppm) .

Advanced: How can enantiomers of derivatives be resolved, and how is stereochemical assignment validated?

Answer:

- Chiral Separation : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and a mobile phase of 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar. Adjust flow rates (e.g., 50 mL/min) to optimize resolution .

- Validation : Compare optical rotation values (e.g., [α]²⁵₅₈₉) and retention times with independently synthesized enantiomers. Absolute configuration can be confirmed via X-ray crystallography or by correlating with precursor chirality (e.g., homoproline derivatives) .

Advanced: How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Answer:

Contradictions may arise from impurities, stereochemistry, or assay variability. Mitigation steps include:

- Purity Verification : Use HPLC (e.g., >99% purity threshold) and mass spectrometry (ESI-HRMS) to confirm compound integrity .

- Stereochemical Control : Test separated enantiomers individually, as biological activity often differs significantly between (R)- and (S)-forms .

- Assay Replicates : Perform dose-response curves in triplicate across multiple cell lines or enzymatic assays to account for biological variability .

Advanced: What computational methods support the design of derivatives with improved target binding?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions between the naphthamide group and hydrophobic pockets in target proteins.

- Molecular Dynamics (MD) : Simulate binding stability over 100+ nanoseconds to identify key residues (e.g., hydrogen bonds with the 2-oxo group) .

- QSAR Modeling : Corrogate substituent effects (e.g., propyl vs. cyclopropyl groups) on activity using Hammett or Hansch parameters .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Flash Chromatography : Use silica gel with gradients of 0–8% MeOH in CH₂Cl₂ to separate polar byproducts .

- Recrystallization : Dissolve crude product in hot ethyl acetate, cool slowly to room temperature, and filter crystalline solids .

Advanced: How can researchers validate target engagement in cellular assays?

Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the naphthamide scaffold. After UV irradiation, perform pull-down assays with streptavidin beads and analyze via Western blot .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation curves with and without the compound to confirm stabilization of the target .

Basic: What analytical techniques confirm the absence of residual solvents or catalysts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.